

6,12-Dibromochrysene CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6,12-Dibromochrysene

Cat. No.: B144511

[Get Quote](#)

6,12-Dibromochrysene: A Technical Overview

CAS Number: 131222-99-6

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of **6,12-Dibromochrysene**. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

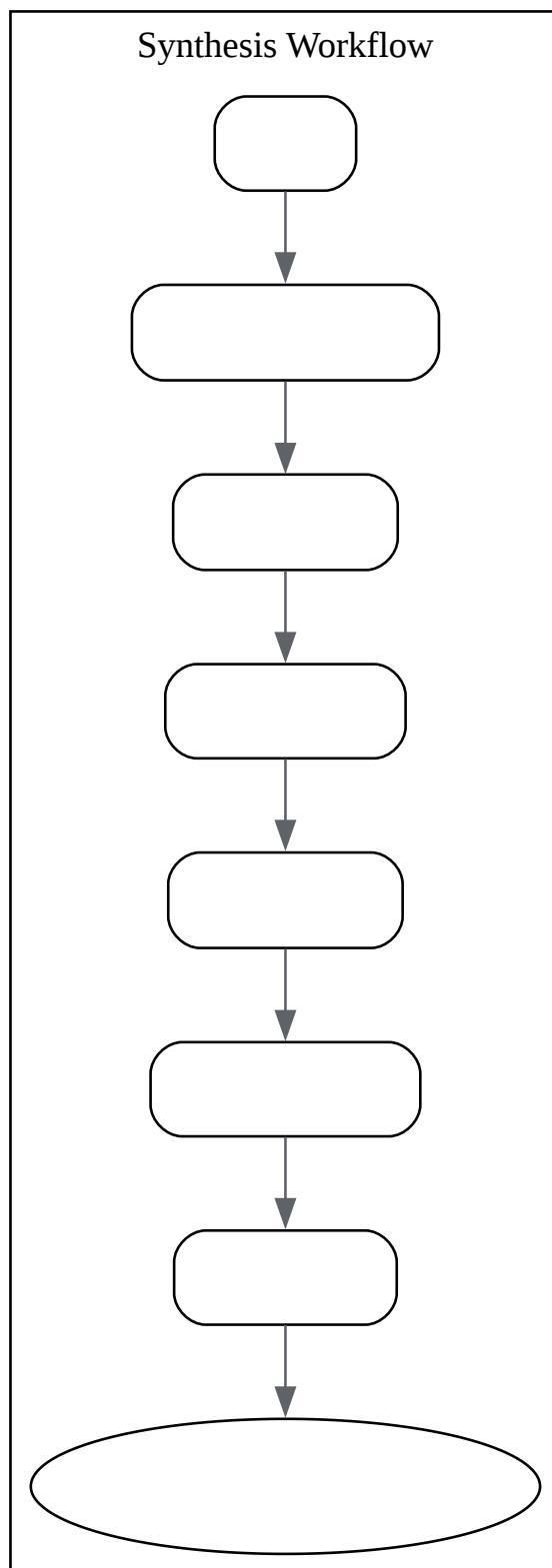
6,12-Dibromochrysene is a polycyclic aromatic hydrocarbon characterized by a chrysene core with two bromine substituents. Its properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	$C_{18}H_{10}Br_2$	[1] [2]
Molecular Weight	386.09 g/mol	[1]
Appearance	White to light yellow powder/crystal	[2]
Melting Point	284 °C	[3]
Boiling Point	526.8 ± 23.0 °C (Predicted)	[3]
Density	1.722 g/cm³	[3]
Solubility	Information not readily available.	
Storage	Sealed in a dry environment at room temperature.	[3]

Synthesis of 6,12-Dibromochrysene

A common method for the synthesis of **6,12-Dibromochrysene** involves the direct bromination of chrysene.

Experimental Protocol


Materials:

- Chrysene
- Bromine
- Carbon tetrachloride (or a suitable alternative solvent)
- Toluene (for recrystallization)

Procedure:

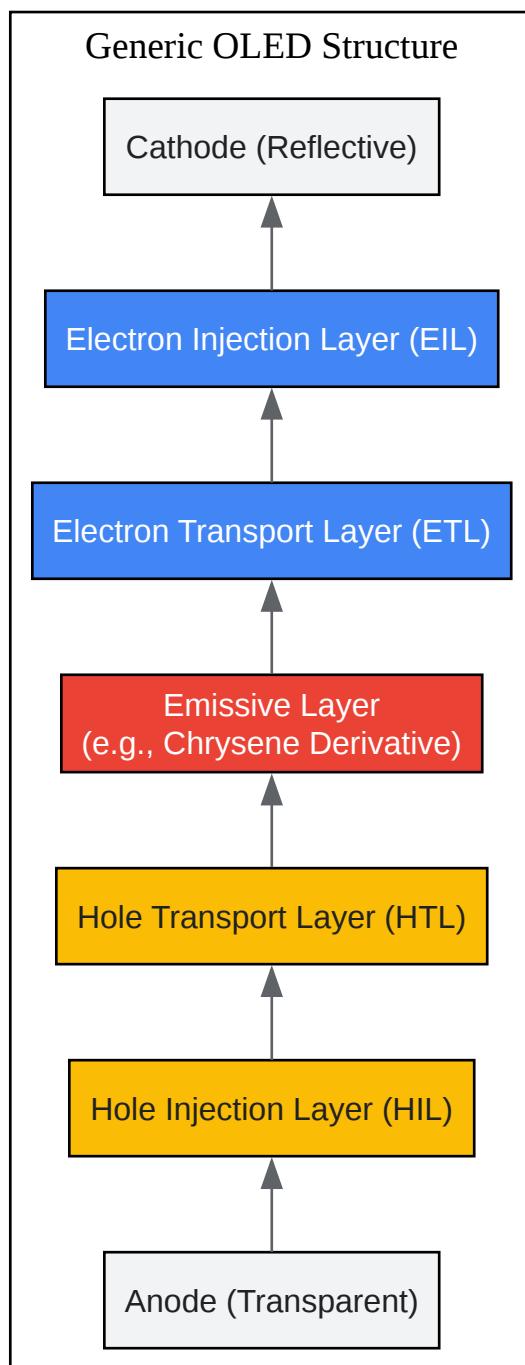
- To a solution of chrysene in carbon tetrachloride, bromine is added dropwise at room temperature.
- The reaction mixture is then heated to reflux for several hours to ensure complete bromination.
- Upon cooling, the crude **6,12-Dibromochrysene** precipitates out of the solution.
- The precipitate is collected by filtration.
- Purification is achieved by recrystallization from a suitable solvent, such as toluene, to yield the final product.

Below is a diagram illustrating the general workflow for the synthesis of **6,12-Dibromochrysene**.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **6,12-Dibromochrysene**.

Spectroscopic Characterization


Detailed experimental spectroscopic data such as ^1H NMR, ^{13}C NMR, IR, and mass spectrometry for **6,12-Dibromochrysene** are not readily available in the cited public literature. For unambiguous structure confirmation and purity assessment, standard analytical techniques are recommended.

Applications

Organic Light-Emitting Diodes (OLEDs)

Chrysene derivatives are of interest in the field of organic electronics due to their inherent photophysical properties. While **6,12-Dibromochrysene** is classified as an OLED intermediate, specific details regarding its role as a host material, dopant, or in charge transport layers, as well as its performance metrics in OLED devices, are not extensively documented in the available literature. The general mechanism for OLEDs involves the injection of charge carriers (electrons and holes) from the electrodes, which then recombine in the emissive layer to produce light.

The following diagram illustrates a simplified structure of a generic OLED device where a chrysene derivative could potentially be used in the emissive layer.

[Click to download full resolution via product page](#)

A simplified diagram of a multi-layer OLED device structure.

Drug Development and Biological Activity

There is limited publicly available information regarding the biological activity and potential applications of **6,12-Dibromochrysene** in drug development. While some studies have

explored the anticancer properties of other 6,12-disubstituted chrysene derivatives[4][5], specific cytotoxic or other biological data for the dibromo- variant could not be retrieved from the surveyed literature. Therefore, no signaling pathways or detailed experimental protocols related to its biological effects can be provided at this time.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **6,12-Dibromochrysene** is classified as acutely toxic if swallowed and may cause long-lasting harmful effects to aquatic life[6]. Standard laboratory safety precautions should be taken when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US9518063B2 - Organic electroluminescent materials and devices - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. ¹H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of some chrysene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6,12-Dibromochrysene | C18H10Br₂ | CID 3286225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6,12-Dibromochrysene CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b144511#6-12-dibromochrysene-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com